5-Amino-2-benzyloxy-benzoic acid
Description
5-Amino-2-benzyloxy-benzoic acid is a substituted benzoic acid derivative characterized by an amino (-NH₂) group at the 5th position and a benzyloxy (-OCH₂C₆H₅) group at the 2nd position of the aromatic ring. The benzyloxy substituent introduces steric bulk and lipophilicity, distinguishing it from hydroxyl- or methoxy-substituted analogs.
Properties
IUPAC Name |
5-amino-2-phenylmethoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c15-11-6-7-13(12(8-11)14(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9,15H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOMQIJEQJHLBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzyl Protection of Hydroxy Precursors
The introduction of the benzyloxy group at the 2-position of the benzoic acid scaffold is typically achieved through nucleophilic substitution. A common starting material is 2-hydroxy-5-nitrobenzoic acid, where the hydroxyl group undergoes benzylation using benzyl bromide in the presence of a base such as potassium carbonate (K2CO3). The reaction is conducted in polar aprotic solvents like dimethylformamide (DMF) or mixed solvents (e.g., xylene/DMF) at temperatures ranging from 50°C to 110°C.
Reaction conditions :
This step generates 2-benzyloxy-5-nitrobenzoic acid, a key intermediate.
Nitro-to-Amino Reduction
The reduction of the nitro group at the 5-position to an amino group is accomplished via catalytic hydrogenation. Palladium on carbon (Pd/C, 5 wt%) serves as the catalyst, with tetrahydrofuran (THF) or methyl tert-butyl ether as the solvent. Hydrogen gas is introduced at pressures of 0.7–1.1 MPa and temperatures of 55–75°C.
Optimized hydrogenation parameters :
| Parameter | Value |
|---|---|
| Catalyst loading | 5 wt% Pd/C |
| Pressure | 0.9 ± 0.1 MPa |
| Temperature | 65 ± 1°C |
| Reaction time | 4–6 hours |
| Yield | 93–96% |
Post-reduction, the product is purified through activated carbon decolorization and recrystallization from ethanol, achieving >99% purity.
Alternative Synthetic Pathways
Direct Amination Strategies
While less common, direct amination of 2-benzyloxy-benzoic acid derivatives has been explored. This method involves electrophilic substitution using ammonia or ammonium salts under acidic conditions. However, regioselectivity challenges and competing side reactions (e.g., over-amination) limit its practicality, with yields rarely exceeding 70%.
Solid-Phase Synthesis
Recent advances in combinatorial chemistry have enabled solid-phase approaches using resin-bound intermediates. For example, Wang resin-functionalized benzoic acid derivatives undergo sequential benzylation and amination. Although scalable, this method requires specialized equipment and exhibits variable yields (75–85%).
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Mixed solvents such as xylene/DMF enhance solubility of intermediates while minimizing side reactions. Comparative studies reveal:
| Solvent System | Condensation Yield (%) | Cyclization Yield (%) |
|---|---|---|
| Xylene + DMF | 92.1 | 95.0 |
| Toluene + DMAc | 84.7 | 93.7 |
| Xylene + NMP | 87.0 | 94.0 |
Higher temperatures (125°C ± 2°C) improve cyclization rates but risk decomposition of acid-sensitive intermediates.
Catalytic Hydrogenation Variables
Hydrogenation efficiency correlates with catalyst dispersion and solvent polarity. THF outperforms ether-based solvents due to superior Pd/C activation:
| Solvent | Hydrogenation Yield (%) |
|---|---|
| Tetrahydrofuran (THF) | 95.7 |
| Methyl tert-butyl ether | 94.6 |
| 2-Methyltetrahydrofuran | 94.0 |
Analytical Characterization
Purity Assessment
High-performance liquid chromatography (HPLC) is the gold standard for purity analysis. Typical conditions include:
-
Column : C18 reverse-phase
-
Mobile phase : Acetonitrile/water (70:30 v/v)
-
Detection : UV at 254 nm
Structural Confirmation
Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) and mass spectrometry (MS) validate the structure. Key spectral data:
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1H NMR (DMSO-d6) : δ 7.45–7.30 (m, 5H, benzyl), 6.90 (d, J = 8.5 Hz, 1H, aromatic), 6.45 (s, 2H, NH2).
Industrial-Scale Production Considerations
Large-scale synthesis necessitates modifications for cost and safety:
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Solvent recovery : Xylene and DMF are distilled and reused, reducing waste.
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Catalyst recycling : Pd/C is filtered and reactivated, lowering material costs.
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Continuous hydrogenation : Flow reactors enhance throughput and minimize H2 usage.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Amino-2-benzyloxy-benzoic acid can undergo oxidation reactions, where the amino group is converted to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as iron powder and hydrochloric acid are commonly used.
Substitution: Reagents like halogens and nitrating agents are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amino derivatives .
Scientific Research Applications
Chemistry: 5-Amino-2-benzyloxy-benzoic acid is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of pharmaceuticals and other bioactive compounds .
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be used in the development of drugs targeting specific biological pathways .
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals. Its unique structure allows for the creation of materials with specific properties .
Mechanism of Action
The mechanism of action of 5-Amino-2-benzyloxy-benzoic acid involves its interaction with specific molecular targets. The amino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The benzyloxy group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Differences
Key structural analogs include:
- 5-Amino-2-hydroxybenzoic acid: Replaces the benzyloxy group with a hydroxyl (-OH), increasing polarity and hydrogen-bonding capacity .
- 5-Amino-2-methoxybenzoic acid: Substitutes benzyloxy with methoxy (-OCH₃), reducing steric hindrance but retaining moderate lipophilicity .
- 5-Amino-2-chlorobenzoic acid: Features an electron-withdrawing chloro (-Cl) group, enhancing acidity (lower pKa) compared to benzyloxy derivatives .
Solubility and Physical Properties
| Compound | Solubility in Ethers (g/100g) | Solubility in Alcohols (g/100g) | LogP (Predicted) |
|---|---|---|---|
| 5-Amino-2-benzyloxy-benzoic acid | 0.15–0.30* | 1.2–2.5* | 2.8–3.2 |
| 5-Amino-2-hydroxybenzoic acid | 0.05–0.10 | 3.5–4.8 | 1.1–1.5 |
| 5-Amino-2-methoxybenzoic acid | 0.20–0.40 | 2.0–3.0 | 1.8–2.2 |
| 5-Amino-2-chlorobenzoic acid | 0.10–0.25 | 1.0–1.8 | 2.0–2.5 |
*Estimated based on benzyloxy group’s lipophilicity; hydroxy analogs show lower ether solubility due to polarity .
Biological Activity
5-Amino-2-benzyloxy-benzoic acid (C15H15NO3) is a compound of significant interest in medicinal chemistry due to its unique structural features and biological properties. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features an amino group at the 5-position and a benzyloxy group at the 2-position of the benzoic acid moiety. This configuration enhances its reactivity and interaction with biological targets, making it suitable for various pharmacological applications.
Molecular Formula: C15H15NO3
Molecular Weight: 255.29 g/mol
This compound exhibits biological activity through several mechanisms:
- Enzyme Interaction: The amino group facilitates hydrogen bonding, allowing the compound to interact with specific enzymes. Studies suggest that it can modulate enzyme activity, influencing metabolic pathways.
- Receptor Binding: The benzyloxy group enhances lipophilicity, promoting interaction with lipid membranes and enabling effective binding to receptors involved in various signaling pathways.
Biological Activities
Research indicates that this compound possesses notable anti-inflammatory and antimicrobial properties. The following sections summarize key findings from various studies.
Anti-inflammatory Activity
In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. This activity is likely mediated through the modulation of NF-kB signaling pathways.
Antimicrobial Activity
The compound has shown effectiveness against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes due to its lipophilic nature, leading to increased permeability and cell death.
Comparison of Biological Activities
| Activity Type | Effectiveness (MIC) | Reference |
|---|---|---|
| Anti-inflammatory | IC50 = 10 µM | |
| Antimicrobial (E. coli) | MIC = 25 µg/mL | |
| Antimicrobial (S. aureus) | MIC = 15 µg/mL |
Case Studies
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Case Study on Anti-inflammatory Effects:
A study investigated the effects of this compound on RAW264.7 macrophages. Results indicated a significant reduction in TNF-alpha production upon treatment with the compound, highlighting its potential for therapeutic use in inflammatory diseases. -
Antimicrobial Efficacy:
In another study, the compound was tested against clinical isolates of Staphylococcus aureus. The results showed a dose-dependent inhibition of bacterial growth, supporting its application as a novel antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 5-amino-2-benzyloxy-benzoic acid, and how can purity be optimized?
- Methodology :
- Step 1 : Start with a benzoic acid derivative (e.g., 5-nitro-2-hydroxybenzoic acid). Introduce the benzyloxy group via nucleophilic substitution using benzyl bromide in the presence of a base like K₂CO₃ .
- Step 2 : Reduce the nitro group to an amino group using catalytic hydrogenation (H₂/Pd-C) or SnCl₂ in HCl .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Monitor purity via HPLC or TLC .
- Yield Optimization : Adjust reaction time (typically 12–24 hrs) and temperature (80–100°C for benzylation).
Q. How can spectroscopic techniques validate the structure of this compound?
- Characterization Workflow :
- ¹H/¹³C NMR : Confirm substituent positions:
- Benzyloxy protons (δ 4.9–5.2 ppm, singlet) and aromatic protons (δ 6.5–7.8 ppm) .
- Carboxylic acid proton (δ 12–13 ppm, broad).
- IR Spectroscopy : Detect -NH₂ (3300–3500 cm⁻¹) and -COOH (2500–3000 cm⁻¹) stretches .
- Mass Spectrometry : Use ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns .
Q. What are the stability considerations for this compound under varying pH and temperature?
- Stability Protocol :
- pH Stability : Test solubility and degradation in buffers (pH 2–12) via UV-Vis spectroscopy. Carboxylic acid deprotonation occurs above pH 4.5, altering solubility .
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures (typically >200°C for similar benzoic acids) .
- Storage : Store at –20°C in anhydrous DMSO or ethanol to prevent hydrolysis .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
- Computational Strategy :
- Modeling : Use B3LYP/6-311+G(d,p) to optimize geometry and calculate HOMO-LUMO gaps, electrostatic potential maps, and dipole moments .
- Thermochemistry : Estimate bond dissociation energies (e.g., C-O in benzyloxy group) and compare with experimental data .
- Applications : Predict reactivity in electrophilic substitution or hydrogen-bonding interactions with biological targets .
Q. What challenges arise in crystallizing this compound, and how can phase annealing resolve them?
- Crystallography Workflow :
- Crystal Growth : Use slow evaporation from acetone/water (1:1) at 4°C. Add seed crystals if nucleation is slow .
- Phase Annealing : Apply SHELX-90’s simulated annealing to refine disordered benzyloxy groups. Monitor R-factors (<5% for high resolution) .
- Data Interpretation : Analyze hydrogen-bonding networks (e.g., carboxylic acid dimers) using Mercury software .
Q. How do substituent effects (e.g., benzyloxy vs. halogen) influence the compound’s bioactivity?
- Structure-Activity Relationship (SAR) Study :
- Comparative Synthesis : Prepare analogs (e.g., 5-amino-2-chloro-benzoic acid) and test against enzyme targets (e.g., kinases) .
- Binding Assays : Use surface plasmon resonance (SPR) or fluorescence quenching to measure affinity changes. Benzyloxy groups enhance lipophilicity, improving membrane permeability .
- Docking Simulations : AutoDock Vina to model interactions with active sites (e.g., hydrogen bonds with -NH₂ and -COOH groups) .
Q. How can conflicting spectral data (e.g., NMR vs. IR) be resolved during structural elucidation?
- Contradiction Analysis :
- Cross-Validation : Compare experimental NMR/IR with DFT-predicted spectra. Adjust solvent polarity (DMSO vs. CDCl₃) to resolve proton exchange broadening .
- 2D NMR : Use HSQC and HMBC to assign ambiguous peaks (e.g., overlapping aromatic signals) .
- Elemental Analysis : Confirm C/H/N ratios to rule out impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
